Methyl 4-(4-cyanophenyl)-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 4-(4-cyanophenyl)-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C13H10N2O2 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
- Methyl 4-(4-cyanophenyl)-1H-pyrrole-2-carboxylate derivatives show promise as antimicrobial agents. A study synthesized various derivatives of this compound, demonstrating significant antibacterial and antifungal activities. These activities are attributed to the presence of a heterocyclic ring in their structure (Hublikar et al., 2019).
Synthetic Chemistry
- The compound is involved in the synthesis of 2,3,4-trisubstituted pyrroles, a process that allows precise control over the introduction of various substituents and functionalities to the pyrrole ring. This method involves 1,3-dipolar cycloaddition of polarized ketene S,S- and N,S-acetals with carbanions derived from activated methylene isocyanides (Misra et al., 2007).
Catalysis
- This compound derivatives have been utilized in catalysis, particularly in Pd-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids. This involves C-H activation and C-C coupling sequences (Giri et al., 2007).
Organocatalysis
- The compound is also relevant in organocatalysis, specifically in transesterification reactions. Novel zwitterionic salts derived from reactions involving methyl carboxylates, like this compound, have been effective as organocatalysts in these reactions (Ishihara et al., 2008).
Properties
IUPAC Name |
methyl 4-(4-cyanophenyl)-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-17-13(16)12-6-11(8-15-12)10-4-2-9(7-14)3-5-10/h2-6,8,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUZOTGLCBQXMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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